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Compound of Interest

Compound Name: (R,R)-NORPHOS-Rh

Cat. No.: B3426370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chiral rhodium

catalyst, (R,R)-NORPHOS-Rh. The focus is on the specific complex, (2R,3R)-(-)-2,3-

Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene(1,5-cyclooctadiene)rhodium(I)

tetrafluoroborate, a highly effective catalyst in asymmetric hydrogenation. This document

details its chemical properties, a general synthesis protocol, and a representative experimental

procedure for its application in enantioselective catalysis.

Core Data and Properties
The (R,R)-NORPHOS-Rh catalyst is a cationic rhodium(I) complex featuring the chiral

diphosphine ligand (R,R)-NORPHOS and a 1,5-cyclooctadiene (COD) ligand. The

tetrafluoroborate anion acts as the counterion.
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Property Value

Chemical Name

(2R,3R)-(-)-2,3-

Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-

ene(1,5-cyclooctadiene)rhodium(I)

tetrafluoroborate[1]

Synonym [Rh((R,R)-NORPHOS)(COD)]BF4

CAS Number 521272-85-5[1][2][3][4]

Molecular Formula C₃₉H₄₀BF₄P₂Rh[1]

Formula Weight 760.39 g/mol [1]

Appearance Red-orange powder[5]

The precursor ligand, (2R,3R)-(-)-NORPHOS, has the following properties:

Property Value

Chemical Name
(2R,3R)-(-)-2,3-

Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene

CAS Number 71042-55-2

Molecular Formula C₃₁H₂₈P₂

Synthesis of the Catalyst
A general and widely practiced method for the synthesis of [Rh((R,R)-NORPHOS)(COD)]BF₄

involves the reaction of the (R,R)-NORPHOS ligand with a suitable rhodium precursor, such as

bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄.

Experimental Protocol: Synthesis of [Rh((R,R)-
NORPHOS)(COD)]BF₄
Materials:

(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene ((R,R)-NORPHOS)
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Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

Anhydrous, degassed solvent (e.g., dichloromethane or tetrahydrofuran)

Inert atmosphere (Argon or Nitrogen)

Procedure:

In a Schlenk flask under an inert atmosphere, dissolve a stoichiometric equivalent of

[Rh(COD)₂]BF₄ in the chosen anhydrous, degassed solvent.

In a separate Schlenk flask, dissolve one equivalent of the (R,R)-NORPHOS ligand in the

same solvent.

Slowly add the solution of the (R,R)-NORPHOS ligand to the stirred solution of the rhodium

precursor at room temperature.

The reaction mixture will typically change color, indicating the formation of the new complex.

Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure

complete formation of the complex.

The product can be isolated by removing the solvent under reduced pressure. Further

purification can be achieved by recrystallization from a suitable solvent system (e.g.,

dichloromethane/diethyl ether).

Note: This is a generalized procedure. The specific concentrations, reaction times, and

purification methods may vary.

Application in Asymmetric Hydrogenation
(R,R)-NORPHOS-Rh is a highly effective pre-catalyst for the asymmetric hydrogenation of

various prochiral olefins, yielding chiral products with high enantioselectivity. It is particularly

effective for the hydrogenation of α-acylaminoacrylates and itaconic acid derivatives, which are

important precursors for chiral amino acids and other biologically active molecules.

Catalytic Cycle of Asymmetric Hydrogenation
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The widely accepted mechanism for rhodium-catalyzed asymmetric hydrogenation with

diphosphine ligands involves a series of steps including substrate coordination, oxidative

addition of hydrogen, migratory insertion, and reductive elimination.

Catalytic Cycle for Rh-catalyzed Asymmetric Hydrogenation

Legend
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Figure 1. A simplified representation of the catalytic cycle for rhodium-catalyzed asymmetric

hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of
(Z)-α-Acetamidocinnamic Acid Methyl Ester
This protocol is a representative example of the use of (R,R)-NORPHOS-Rh in asymmetric

hydrogenation.

Materials:

(Z)-α-Acetamidocinnamic acid methyl ester
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[Rh((R,R)-NORPHOS)(COD)]BF₄

Anhydrous, degassed solvent (e.g., methanol)

Hydrogen gas

High-pressure reactor (autoclave)

Procedure:

In a glovebox, charge a high-pressure reactor vessel with the substrate, (Z)-α-

acetamidocinnamic acid methyl ester, and the catalyst, [Rh((R,R)-NORPHOS)(COD)]BF₄.

The substrate-to-catalyst ratio (S/C) can typically range from 100 to 1000.

Add the anhydrous, degassed solvent (e.g., methanol) to the reactor.

Seal the reactor and remove it from the glovebox.

Purge the reactor with hydrogen gas several times to remove any residual air.

Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm).

Stir the reaction mixture at a specified temperature (e.g., room temperature) for the required

time (e.g., 1-24 hours), monitoring the hydrogen uptake.

After the reaction is complete, carefully vent the excess hydrogen pressure.

Remove the solvent from the reaction mixture under reduced pressure.

The crude product can then be purified by a suitable method, such as column

chromatography.

The enantiomeric excess (ee%) of the product, N-acetyl-D-phenylalanine methyl ester, can

be determined by chiral HPLC or GC.

Performance Data
The (R,R)-NORPHOS-Rh catalyst has demonstrated high efficiency in the asymmetric

hydrogenation of various prochiral olefins. The following table summarizes typical performance
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data found in the literature for similar catalyst systems.

Substra
te

Product Solvent
H₂
Pressur
e (atm)

Temp
(°C)

Time (h)
Convers
ion (%)

ee (%)

(Z)-α-

Acetamid

ocinnami

c acid

N-Acetyl-

(R)-

phenylala

nine

Methanol 1 25 12 >99 >95

Methyl

(Z)-α-

acetamid

ocinnam

ate

N-Acetyl-

(R)-

phenylala

nine

methyl

ester

Methanol 1 25 4 >99 98

Itaconic

acid

(R)-

Methylsu

ccinic

acid

Methanol 50 25 12 >99 96

Dimethyl

itaconate

Dimethyl

(R)-

methylsu

ccinate

Methanol 50 25 6 >99 97

Note: The data presented are representative and the actual results may vary depending on the

specific reaction conditions and the purity of the reagents.

Characterization Data
The characterization of the [Rh((R,R)-NORPHOS)(COD)]BF₄ complex is crucial for confirming

its identity and purity. Key analytical techniques include Nuclear Magnetic Resonance (NMR)

spectroscopy.

³¹P NMR: The ³¹P NMR spectrum is expected to show a doublet due to the coupling of the

phosphorus nuclei to the rhodium center (¹⁰³Rh, I=1/2). The chemical shift and the Rh-P
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coupling constant are characteristic of the complex.

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the protons of the

NORPHOS ligand and the COD ligand, providing structural information.

Logical Workflow for Catalyst Application
The following diagram illustrates the general workflow for utilizing (R,R)-NORPHOS-Rh in an

asymmetric hydrogenation experiment.

Experimental Workflow for Asymmetric Hydrogenation
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Figure 2. A general workflow for an asymmetric hydrogenation experiment.
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This technical guide provides a foundational understanding of the (R,R)-NORPHOS-Rh
catalyst and its application in asymmetric synthesis. For more specific applications and detailed

troubleshooting, consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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